molecular formula C17H13N3S B416317 11-thia-9,20-diazapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2(10),3,8,13,15,17,19-octaen-19-amine

11-thia-9,20-diazapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2(10),3,8,13,15,17,19-octaen-19-amine

Cat. No.: B416317
M. Wt: 291.4g/mol
InChI Key: QGDYWWHDSZDGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-dihydro-8H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine is a complex organic compound with a unique fused ring structure

Properties

Molecular Formula

C17H13N3S

Molecular Weight

291.4g/mol

IUPAC Name

11-thia-9,20-diazapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2(10),3,8,13,15,17,19-octaen-19-amine

InChI

InChI=1S/C17H13N3S/c18-16-11-6-2-1-5-10(11)15-14(20-16)12-8-9-4-3-7-13(9)19-17(12)21-15/h1-2,5-6,8H,3-4,7H2,(H2,18,20)

InChI Key

QGDYWWHDSZDGBA-UHFFFAOYSA-N

SMILES

C1CC2=CC3=C(N=C2C1)SC4=C3N=C(C5=CC=CC=C54)N

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC4=C3N=C(C5=CC=CC=C54)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dihydro-8H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine typically involves multi-step reactions starting from simpler precursors. One common approach involves the reaction of 3-cyanopyridine-2(1H)-thiones with ethyl chloroacetate and chloroacetamide to form amino-substituted thieno derivatives . These intermediates can then undergo further cyclization and functionalization to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

9,10-dihydro-8H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

9,10-dihydro-8H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9,10-dihydro-8H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the functional groups present on the compound and its derivatives. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-dihydro-8H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine is unique due to its specific ring structure, which imparts distinct chemical and physical properties

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